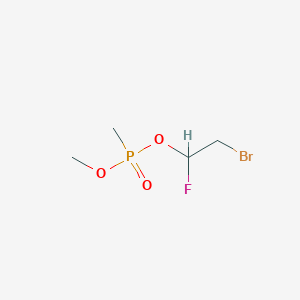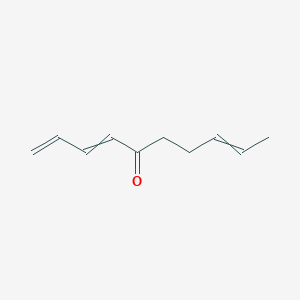
Methyl dec-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dec-7-enoate is an organic compound classified as a fatty acid methyl ester. It is derived from dec-7-enoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dec-7-enoate can be synthesized through the ethenolysis of ricinoleic acid methyl ester. This process involves the reaction of ricinoleic acid methyl ester with ethene in the presence of a homogeneous ruthenium catalyst under mild reaction conditions . The reaction yields this compound along with other by-products such as dec-1-ene-4-ol .
Industrial Production Methods: The industrial production of this compound typically follows the same ethenolysis process. The optimization of reaction parameters, such as temperature and pressure, is crucial to achieve high conversion rates and yields . The use of renewable raw materials like castor oil and its derivatives is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl dec-7-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl dec-7-enoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of methyl dec-7-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism. The exact pathways and molecular targets are still under investigation, but its role as a fatty acid ester suggests it may influence lipid-related processes.
Comparison with Similar Compounds
Methyl dec-9-enoate: Another fatty acid methyl ester with a similar structure but differing in the position of the double bond.
Methyl hexadec-7-enoate: A longer-chain fatty acid methyl ester with similar chemical properties.
Uniqueness: Methyl dec-7-enoate is unique due to its specific double bond position, which influences its reactivity and applications. Compared to methyl dec-9-enoate, it may exhibit different chemical behaviors in reactions such as ethenolysis and hydrogenation .
Properties
CAS No. |
62472-90-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl dec-7-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h4-5H,3,6-10H2,1-2H3 |
InChI Key |
YMCVVWOIKOLXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)







![Ethyl [(2-chloro-6-methylpyridin-3-yl)oxy]acetate](/img/structure/B14528475.png)
![Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate](/img/structure/B14528485.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]](/img/structure/B14528488.png)
![Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]-](/img/structure/B14528490.png)

